N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine
Description
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 4-amino group, a 6-chloro group, and a 4-bromo-2-fluorophenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C14H8BrClFN3 |
|---|---|
Molecular Weight |
352.59 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C14H8BrClFN3/c15-8-1-3-13(11(17)5-8)20-14-10-6-9(16)2-4-12(10)18-7-19-14/h1-7H,(H,18,19,20) |
InChI Key |
ILIGPHAIVOYSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of Substituents: The 6-chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride. The 4-amino group can be introduced through nucleophilic substitution reactions.
Coupling with 4-bromo-2-fluorophenyl Group: The final step involves coupling the quinazoline core with the 4-bromo-2-fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: As a tool for studying biological pathways and interactions involving quinazoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Vandetanib: A quinazoline derivative used as a kinase inhibitor for the treatment of medullary thyroid cancer.
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor for the treatment of non-small cell lung cancer.
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets compared to other quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
